molecular formula C10H13Cl2N3 B2375276 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride CAS No. 2379976-83-5

4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride

Cat. No.: B2375276
CAS No.: 2379976-83-5
M. Wt: 246.14
InChI Key: GUEMIDPJYPHOAF-UHFFFAOYSA-N
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Description

4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 g/mol. This compound is characterized by the presence of a pyrazole ring and a pyridine ring, both of which are important scaffolds in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride typically involves the reaction of 4-methylpyrazole with a pyridine derivative under specific conditions. One common method involves the use of potassium tetrachloroplatinate (II) as a catalyst in a 2-ethoxyethanol-water mixture under reflux conditions for 12 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride include:

    4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.

    3-Methylpyrazole-4-carboxylic acid: Used in the synthesis of various heterocyclic compounds.

    1-Methylpyrazole-4-boronic acid pinacol ester: Utilized in Suzuki-Miyaura coupling reactions.

What sets this compound apart is its unique combination of a pyrazole and pyridine ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h2-7H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMIDPJYPHOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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